molecular formula C8H9Br2NO B8555503 3-(3,5-Dibromopyridin-4-yl)propan-1-ol

3-(3,5-Dibromopyridin-4-yl)propan-1-ol

Cat. No.: B8555503
M. Wt: 294.97 g/mol
InChI Key: UJMVZUVDWPIMER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3,5-Dibromopyridin-4-yl)propan-1-ol is a chemical compound characterized by the presence of a pyridine ring substituted with two bromine atoms at positions 3 and 5, and a propanol group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-Dibromopyridin-4-yl)propan-1-ol typically involves the bromination of pyridine derivatives followed by the introduction of the propanol group. One common method involves the use of bromine or N-bromosuccinimide (NBS) as the brominating agents under controlled conditions to achieve selective bromination at the desired positions on the pyridine ring. The subsequent introduction of the propanol group can be achieved through various organic reactions, such as Grignard reactions or nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes followed by purification steps to isolate the desired product. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-Dibromopyridin-4-yl)propan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The bromine atoms can be reduced to form the corresponding pyridine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of pyridine derivatives with reduced bromine atoms.

    Substitution: Formation of substituted pyridine derivatives with various functional groups.

Scientific Research Applications

3-(3,5-Dibromopyridin-4-yl)propan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(3,5-Dibromopyridin-4-yl)propan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atoms and the propanol group can participate in various biochemical interactions, potentially inhibiting or modulating the activity of enzymes or receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3,5-Dibromo-pyridin-4-yl)-ethanol: Similar structure with an ethanol group instead of a propanol group.

    N-[1-(3,5-dibromo-pyridin-4-yl)-meth-(E)-ylidene]-N’-methylhydrazine: Contains a hydrazine group instead of a propanol group.

Uniqueness

3-(3,5-Dibromopyridin-4-yl)propan-1-ol is unique due to the presence of the propanol group, which can impart different chemical and biological properties compared to its analogs. The specific positioning of the bromine atoms and the propanol group can influence its reactivity and interactions with other molecules, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H9Br2NO

Molecular Weight

294.97 g/mol

IUPAC Name

3-(3,5-dibromopyridin-4-yl)propan-1-ol

InChI

InChI=1S/C8H9Br2NO/c9-7-4-11-5-8(10)6(7)2-1-3-12/h4-5,12H,1-3H2

InChI Key

UJMVZUVDWPIMER-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)Br)CCCO)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 3-(3,5-dibromo-pyridin-4-yl)-acrylic acid ethyl ester (1 eq, 17.0 mmol, 5.7 g) in EtOH (100 ml) at −18° C. is added NaBH4 (2 eq, 34.0 mmol, 1.29 g). The cooling bath is removed and the mixture is stirred at r.t. for 1.5 h. Then additional NaBH4 (0.78 eq, 13.2 mmol, 0.5 g) is added and the mixture is heated at 50° C. for 6 h. After cooling to r.t., glacial acetic acid is added, then the mixture is concentrated under reduced pressure. The residue is taken up in EtOAc, and washed with aqueous HCl (1M), sat. aqueous NaHCO3 solution, and sat. aqueous NaCl solution. The organic layer is dried with MgSO4, filtered, and concentrated in vacuo. The crude product is purified using column chromatography (hexane/EtOAc) to give the title compound; [M+H]+=295.
Name
3-(3,5-dibromo-pyridin-4-yl)-acrylic acid ethyl ester
Quantity
5.7 g
Type
reactant
Reaction Step One
Name
Quantity
1.29 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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